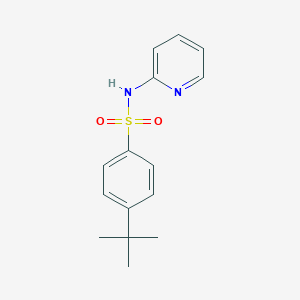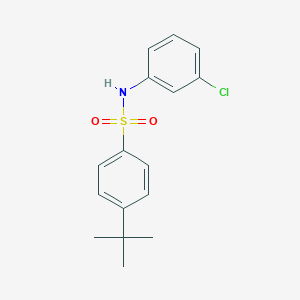![molecular formula C34H42N4O5 B390094 N'-[(E)-{2-METHOXY-5-METHYL-3-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL}METHYLIDENE]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE](/img/structure/B390094.png)
N'-[(E)-{2-METHOXY-5-METHYL-3-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL}METHYLIDENE]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide is a complex organic compound It is characterized by its intricate structure, which includes multiple aromatic rings, methoxy groups, and hydrazone linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide typically involves multiple steps:
Formation of the phenoxyacetyl hydrazone: This step involves the reaction of 2-(2-isopropyl-5-methylphenoxy)acetic acid with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 3-formyl-2-methoxy-5-methylbenzaldehyde in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
作用機序
The mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate its biological activity. Additionally, the aromatic rings and methoxy groups contribute to its ability to interact with biological membranes and proteins.
類似化合物との比較
Similar Compounds
2-(2-isopropyl-5-methylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
3-formyl-2-methoxy-5-methylbenzaldehyde: Another precursor used in the synthesis.
Hydrazine derivatives: Compounds with similar hydrazone linkages.
Uniqueness
2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows it to exhibit a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C34H42N4O5 |
|---|---|
分子量 |
586.7g/mol |
IUPAC名 |
N-[(E)-[2-methoxy-5-methyl-3-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl]methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C34H42N4O5/c1-21(2)28-11-9-23(5)15-30(28)42-19-32(39)37-35-17-26-13-25(7)14-27(34(26)41-8)18-36-38-33(40)20-43-31-16-24(6)10-12-29(31)22(3)4/h9-18,21-22H,19-20H2,1-8H3,(H,37,39)(H,38,40)/b35-17+,36-18+ |
InChIキー |
ZKIKXBCGXBZRPI-PKRYOZTKSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC(=C2OC)C=NNC(=O)COC3=C(C=CC(=C3)C)C(C)C)C |
異性体SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=CC(=C2OC)/C=N/NC(=O)COC3=C(C=CC(=C3)C)C(C)C)C |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC(=C2OC)C=NNC(=O)COC3=C(C=CC(=C3)C)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B390013.png)

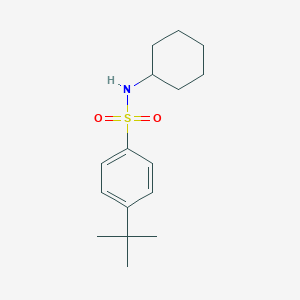
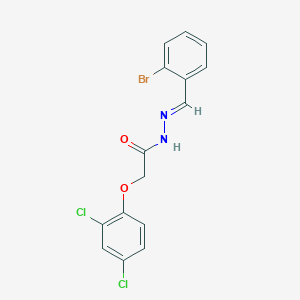
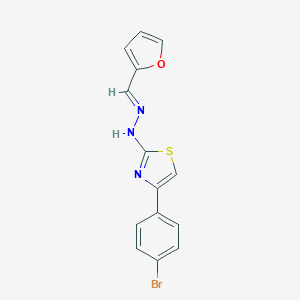
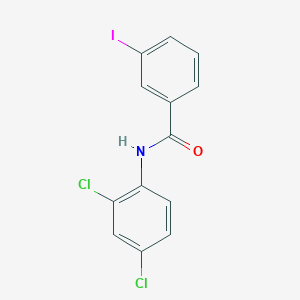
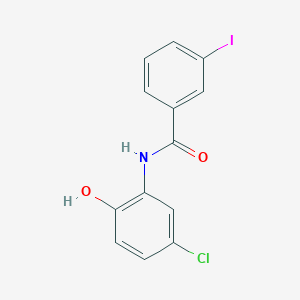
![4-Chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B390026.png)
![1-(4-Bromophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B390029.png)

![1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol](/img/structure/B390032.png)

